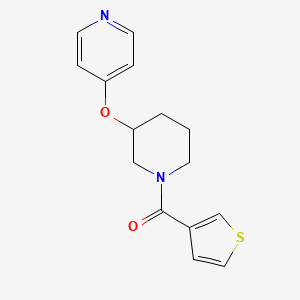
(3-(Pyridin-4-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Pyridin-4-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone, also known as PPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPTM is a small molecule that belongs to the class of piperidine derivatives and has a molecular weight of 357.46 g/mol.
Applications De Recherche Scientifique
Novel Heterocyclic Synthesis
Research has demonstrated the synthesis of novel heterocyclic compounds, such as those derived from (3-(Pyridin-4-yloxy)piperidin-1-yl)(thiophen-3-yl)methanone, which are crucial in medicinal chemistry for their potential therapeutic applications. For instance, a study detailed the three-component synthesis and characterization of novel pyridine derivatives, showcasing the versatility of these compounds in creating pharmacologically relevant structures (Wu Feng, 2011).
Anti-Tumor Applications
Some derivatives of this compound have been explored for their anti-tumor properties. A study highlighted the discovery of thienopyridine and benzofuran derivatives as potent anti-tumor agents, underscoring the therapeutic potential of these compounds in oncology (I. Hayakawa et al., 2004).
Antimicrobial Activities
The antimicrobial activity of this compound derivatives has also been a focus, with research showing that these compounds exhibit significant activity against various microorganisms. A study on the synthesis and antimicrobial activity of pyridine derivatives found that these compounds possess good antimicrobial properties, making them candidates for further exploration in antimicrobial therapy (Satyender Kumar et al., 2012).
Structural Analysis
Detailed structural analysis has been conducted on related compounds, providing insights into their molecular configurations and potential interactions. For example, research on the crystal and molecular structure analysis of related compounds has contributed to understanding the structural basis of their biological activities (B. Lakshminarayana et al., 2009).
Mécanisme D'action
Target of Action
Similar compounds have been found to target proteins like serine/threonine-protein kinase b-raf .
Biochemical Pathways
Given its potential target, it may influence pathways related to protein kinase b-raf, which plays a role in regulating cell growth .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing how much of the compound reaches its target site in the body .
Result of Action
Given its potential target, it may influence cell growth processes .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action .
Propriétés
IUPAC Name |
(3-pyridin-4-yloxypiperidin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(12-5-9-20-11-12)17-8-1-2-14(10-17)19-13-3-6-16-7-4-13/h3-7,9,11,14H,1-2,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUCVYZOWGCNPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

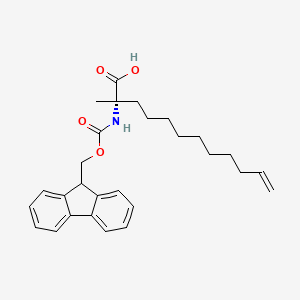
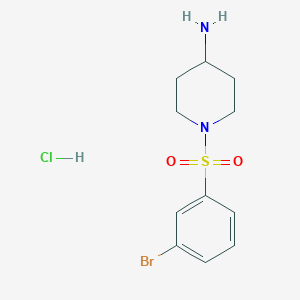
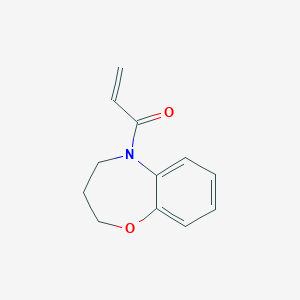
![N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2537759.png)
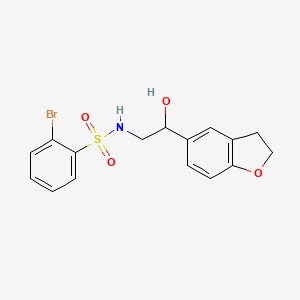
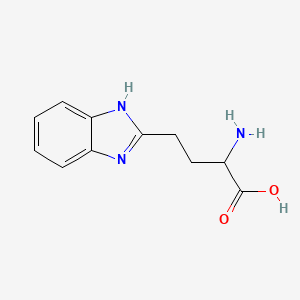
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537763.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2537764.png)
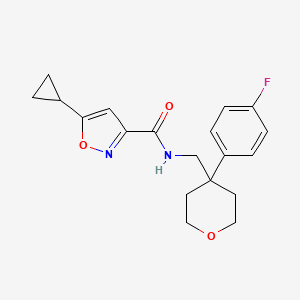
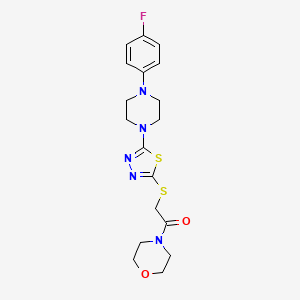
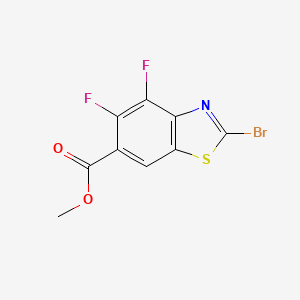
![tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2537775.png)
![N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B2537776.png)
![Methyl 2-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2537777.png)